Z-丙氨酰-谷氨酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Z-Ala-gln-OH” is a derivative of glutamine . It is also known as “Z-L-alanyl-L-glutamine” and is a common parenteral nutritional supplement . It has been used in various studies due to its unique physicochemical properties .

Synthesis Analysis

The synthesis of “Z-Ala-gln-OH” has been achieved through various methods. One such method involves the use of a bi-enzyme system for the biosynthesis of “Z-Ala-gln-OH” coupled with efficient ATP regeneration . Another method involves the use of E. coli expressing α-amino acid ester acyltransferase . The yield of the dipeptide in deep eutectic solvent was approximately 71.5%, which was the highest reported yield .

Molecular Structure Analysis

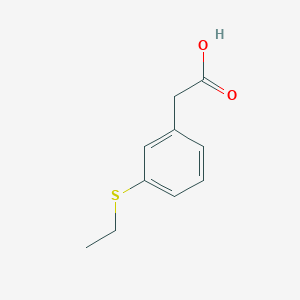

The molecular formula of “Z-Ala-gln-OH” is C16H21N3O6 . Its average mass is 351.354 Da and its monoisotopic mass is 351.143036 Da .

Chemical Reactions Analysis

The production of “Z-Ala-gln-OH” involves various chemical reactions. For instance, the degradation of “Z-Ala-gln-OH” was alleviated by 48% compared with the control when a triple knockout strain BL21(DE3)-ΔpepADN was constructed . The accumulation of “Z-Ala-gln-OH” with BpADNPA was 129% of the control .

Physical And Chemical Properties Analysis

“Z-Ala-gln-OH” is a white powder . Its molecular weight is 280.28 . More detailed physical and chemical properties are not available in the search results.

科学研究应用

食品工业中的绿色合成

Ungaro 等人 (2015) 的一项研究探索了用于生产高溶解度、低毒性化合物的绿色技术,这些化合物可能适用于食品工业。他们专注于使用源自 Z-Ala-OH 的 Z-Ala-Phe-OMe 合成苦味二肽 Ala-Phe,该二肽可以替代食品添加剂中的咖啡因。这种方法结合了生物催化、非均相金属催化和磁性纳米粒子,展示了在肽化学和催化中清洁、经济、立体选择性生产重要化合物的潜力(Ungaro 等人,2015)。

代谢研究中的质谱

Ma 等人 (2013) 的研究利用了质子化氨基酸(包括 Z-Ala-Gln-OH)的低质量 MS/MS 片段来区分代谢研究中的同位异构体。他们开发了一种串联质谱方法来监测同位标记的 13C 氨基酸的每个碳,从而增强了我们对这些氨基酸中碎裂和解离途径的理解(Ma 等人,2013)。

对硫醇蛋白酶抑制剂的研究

Okada 等人 (1985) 和 Teno 等人 (1987) 研究了几个硫醇蛋白酶抑制剂中常见的序列 Gln-Val-Val-Ala-Gly,并合成了相关的肽衍生物。这些研究表明,某些肽(如 Z-Gln-Val-Val-Ala-Gly-OMe)可以抑制木瓜蛋白酶并保护它免受其他抑制剂的影响,从而有助于我们了解硫醇蛋白酶及其抑制剂(Okada 等人,1985); (Teno 等人,1987)。

对氧化应激的保护

Li 等人 (2013) 的一项研究探讨了谷氨酰胺 (Gln) 和丙氨酸 (Ala) 等氨基酸对氧化应激的保护作用。他们发现这些氨基酸有效地保护了鲤鱼红细胞免受羟基自由基诱导的细胞凋亡和氧化损伤。这项研究有助于我们了解像 Z-Ala-Gln-OH 这样的氨基酸如何在细胞保护中发挥作用,防止氧化应激(Li 等人,2013)。

二肽前体的合成

Wang 等人 (2011) 展示了营养二肽前体苯甲氧羰基保护 l-丙氨酰-l-谷氨酰胺 (Z-Ala-Gln) 的动力学控制酶促合成。使用木瓜蛋白酶作为生物催化剂,他们在优化条件下实现了显着的产量,从而促进了营养重要二肽的有效生产(Wang 等人,2011)。

作用机制

Target of Action

Z-Ala-gln-OH, also known as Alanyl-glutamine (Ala-Gln), is a dipeptide that is widely used in medical and nutritional fields . The primary targets of Ala-Gln are muscle cells, particularly the C2C12 myoblast cell line . It plays a crucial role in muscle-related diseases and injuries .

Mode of Action

Ala-Gln interacts with its targets by promoting the differentiation ability of the injured C2C12 cells . It also facilitates the proliferation of the injured cells . The supplementation of Ala-Gln can partially restore the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .

Biochemical Pathways

Ala-Gln supplementation affects several biochemical pathways. It promotes MyoD1 protein synthesis, upregulates the muscle ATP-storage phosphocreatine (PCr), maintains TCA cycle anaplerosis, enhances the antioxidant capacity through promoting GSH biosynthesis, and stabilizes lipid membranes by suppressing glycerophospholipids metabolism .

Pharmacokinetics

The pharmacokinetic responses to oral doses of Ala-Gln have been studied. It has been found that all modes of administration to healthy subjects significantly increased free plasma Gln and alanine concentrations . The peak increments of plasma Gln concentration were observed after bolus intake of 20 g of Ala-Gln .

Result of Action

The molecular and cellular effects of Ala-Gln’s action are significant. It can promote the differentiation ability of the injured C2C12 cells . Only Ala-Gln supplementation can facilitate the proliferation of the injured cells . Ala-Gln supplementation can partially restore the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .

Action Environment

The action, efficacy, and stability of Ala-Gln can be influenced by environmental factors. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . The immobilized cell could maintain a wider range of temperature/pH and better stability than free cell . This suggests that the immobilization technique has potential applications in the production of Ala-Gln by biotechnological method .

未来方向

The future directions of “Z-Ala-gln-OH” research involve improving the industrialization process of its production by whole-cell catalyst Escherichia coli expressing α-amino acid ester acyltransferase . The use of immobilization techniques has also been suggested to have potential applications in the production of “Z-Ala-gln-OH” by biotechnological methods .

Relevant Papers

The relevant papers analyzed include a review on the biosynthesis of short oligopeptides , a study on the production of “Z-Ala-gln-OH” by immobilized Escherichia coli expressing amino acid ester acyltransferase , and a study on multiplex gene knockout raising “Z-Ala-gln-OH” production .

属性

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNKZNHXJQTEU-JQWIXIFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)

![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)

![1-(4-chlorobenzyl)-3'-(3,5-dimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2798709.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole](/img/structure/B2798712.png)